molecular formula C18H19FN4O3S B2971511 4-ethoxy-3-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide CAS No. 2034549-32-9

4-ethoxy-3-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide

货号: B2971511
CAS 编号: 2034549-32-9
分子量: 390.43
InChI 键: IKXQCXJRDTVNTL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Ethoxy-3-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research purposes. The benzenesulfonamide moiety is a privileged structure in medicinal chemistry, known for its ability to inhibit carbonic anhydrase (CA) enzymes . These enzymes are involved in critical physiological processes, and their dysregulation is linked to various diseases, making them significant targets in drug discovery . The structure of this compound incorporates a 1,2,3-triazole linker, a feature commonly employed in click chemistry and known to improve a molecule's pharmacokinetic profile and its ability to form key interactions with biological targets . The specific substitution pattern on the benzene ring, featuring both ethoxy and fluoro groups, is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity. Researchers may explore this compound as a potential multi-targeting agent, particularly in the context of hypoxic cancers, where simultaneous inhibition of pathways such as the epidermal growth factor receptor (EGFR) and carbonic anhydrases has emerged as a valuable strategy . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

4-ethoxy-3-fluoro-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3S/c1-2-26-18-9-8-15(12-16(18)19)27(24,25)22-17(13-23-20-10-11-21-23)14-6-4-3-5-7-14/h3-12,17,22H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXQCXJRDTVNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-ethoxy-3-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its implications in drug development.

Molecular Structure

The molecular formula of this compound is C22H24FN3O3SC_{22}H_{24}FN_3O_3S. The compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular Weight382.4 g/mol
LogP (Octanol-Water Partition Coefficient)5.4
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count5
Rotatable Bond Count7

These properties suggest that the compound has moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Antimicrobial Activity

Recent studies have indicated that compounds containing a triazole moiety exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis. In vitro assays demonstrated that related compounds exhibited IC50 values ranging from 2.2 to 6.9 μM against DprE1, suggesting that similar activities could be anticipated for the sulfonamide derivative .

Case Study: Triazole Derivatives

A study focusing on the synthesis of triazole-linked benzoxazole derivatives reported promising antimycobacterial activity with several compounds showing MIC values below 6 μg/mL against M. tuberculosis . This highlights the potential of triazole-containing compounds as therapeutic agents against tuberculosis.

Anticancer Activity

The anticancer potential of sulfonamide derivatives is well-documented. Compounds like those based on the 1H-pyrazole scaffold have shown effectiveness against various cancer cell lines, including breast and liver cancers . The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.

Table: Summary of Anticancer Activities

Compound TypeCell LineIC50 (μM)
1H-Pyrazole DerivativeMDA-MB-231 (Breast Cancer)< 20
1H-Pyrazole DerivativeHepG2 (Liver Cancer)< 25

This data suggests that compounds similar to This compound may also exhibit significant anticancer activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes crucial for microbial survival or cancer cell proliferation.
  • Cell Cycle Arrest : Triazole derivatives have been shown to induce cell cycle arrest in various cancer cell lines, potentially leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that certain sulfonamides can increase ROS levels in cells, contributing to their cytotoxic effects against tumors.

相似化合物的比较

Research Findings and Data Gaps

  • Structural Insights : The 2H-triazole and ethoxy groups distinguish the target from analogs, suggesting unique pharmacokinetic profiles.
  • Data Limitations: No experimental data on solubility, toxicity, or bioactivity are available. Comparative studies with 1H-triazole analogs are needed to evaluate triazole orientation effects.
  • Synthetic Recommendations : Prioritize CuAAC or gold-catalyzed protocols for triazole formation, leveraging methodologies from related sulfonamide syntheses .

常见问题

Q. What are the key synthetic pathways for constructing the triazole-containing backbone in this compound?

The triazole moiety can be synthesized via [1,3]-dipolar cycloaddition between azides and alkynes (Click chemistry), as demonstrated in analogous sulfonamide-triazole derivatives. Ethanol with glacial acetic acid is commonly used as a solvent system, followed by reflux and purification via column chromatography (e.g., ethyl acetate/dichloromethane mixtures) . Alternative methods involve coupling pre-formed triazole intermediates with benzenesulfonamide precursors under mild acidic conditions to preserve stereochemistry .

Q. How is the compound characterized to confirm its structure and purity?

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming substituent positions (e.g., ethoxy vs. fluoro groups). For example, the fluorine atom at position 3 on the benzene ring causes distinct splitting patterns in 19F^{19}\text{F} NMR .
  • X-ray crystallography : Single-crystal studies resolve spatial arrangements, such as the orientation of the triazole ring relative to the sulfonamide group. Data-to-parameter ratios >15:1 ensure reliability .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+^+ for C18_{18}H19_{19}F1_{1}N4_{4}O3_{3}S: 415.12) .

Advanced Research Questions

Q. What strategies improve reaction yields during sulfonamide coupling steps?

Yields for sulfonamide formation (e.g., ~43% in ) can be enhanced by:

  • Solvent optimization : Polar aprotic solvents like DCE:TFE (1:1) stabilize intermediates during nucleophilic substitution .
  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates sulfonyl chloride-amine coupling via transient acylammonium intermediates .
  • Temperature control : Maintaining 40–60°C minimizes side reactions (e.g., triazole ring decomposition) .

Q. How do computational methods (e.g., DFT) predict the compound’s reactivity and stability?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:

  • Electrostatic potential surfaces : Identifies nucleophilic/electrophilic sites (e.g., sulfonamide sulfur as electrophilic) .
  • Thermodynamic stability : Gibbs free energy comparisons between tautomeric triazole forms (1H vs. 2H) guide synthetic route selection .
  • Solvent effects : PCM (Polarizable Continuum Model) simulations predict solubility in ethanol/water mixtures .

Q. How are contradictory spectroscopic data resolved (e.g., overlapping signals in NMR)?

  • 2D NMR techniques : HSQC and HMBC distinguish overlapping 1H^{1}\text{H} signals (e.g., ethoxy methyl vs. phenyl protons) by correlating 1H^{1}\text{H}-13C^{13}\text{C} couplings .
  • Variable-temperature NMR : Cooling to 180 K (as in ) slows molecular motion, sharpening split peaks caused by fluorine’s quadrupolar moment .
  • Isotopic labeling : 15N^{15}\text{N}-labeled triazole derivatives simplify assignments in complex spectra .

Q. What factors influence regioselectivity in triazole-substituted sulfonamide synthesis?

Regioselectivity depends on:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., fluorine) direct cycloaddition to form 1,4-disubstituted triazoles over 1,5-isomers .
  • Catalyst choice : Cu(I) catalysts favor 1,4-triazoles, while Ru(II) promotes 1,5-products in Click reactions .
  • Steric hindrance : Bulky groups on the benzaldehyde precursor (e.g., 1-phenyl) disfavor 1,5-triazole formation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。